2-(3-Methylphenyl)-4-nitrobenzoic acid
Description
2-(3-Methylphenyl)-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group at the 4-position and a 3-methylphenyl substituent at the 2-position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group and sterically bulky methylphenyl moiety, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)13-8-11(15(18)19)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWALVSTCPZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688615 | |
| Record name | 3'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-06-3 | |
| Record name | 3'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-Methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylphenyl)-4-nitrobenzoic acid may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Reduction: 2-(3-Methylphenyl)-4-aminobenzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of 2-(3-Methylphenyl)-4-nitrobenzoic acid can be formed.
Scientific Research Applications
2-(3-Methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
4-Nitrobenzoic Acid
- Key Differences : The absence of the 3-methylphenyl group in 4-nitrobenzoic acid results in lower molecular weight (167.12 g/mol vs. ~257.25 g/mol for 2-(3-methylphenyl)-4-nitrobenzoic acid) and distinct solubility behavior.
- Solubility: 4-Nitrobenzoic acid exhibits moderate solubility in polar solvents like ethanol (log10 solubility = −1.02 at 298 K) but poor solubility in nonpolar solvents (e.g., log10 solubility = −3.45 in 1-octanol) . The hydrophobic 3-methylphenyl group in the target compound likely reduces aqueous solubility.
- Reactivity : The nitro group in 4-nitrobenzoic acid slows condensation reactions compared to electron-donating substituents (e.g., 4-methylbenzoic acid), as observed in diamine-condensation studies .
3-Methyl-4-nitrobenzoic Acid (CAS 3113-71-1)
- Structure : Methyl group at the 3-position and nitro group at the 4-position.
- Key Differences : The methyl group is directly attached to the benzoic acid ring, whereas in 2-(3-methylphenyl)-4-nitrobenzoic acid, it is part of a phenyl substituent at the 2-position.
- Physical Properties : Melting point = 216–219°C , higher than typical values for nitrobenzoic acids without bulky substituents. The extended π-system in the target compound may further elevate its melting point.
- Applications : Used as an intermediate in organic synthesis; steric effects from the methylphenyl group in the target compound could alter reaction pathways (e.g., hindering electrophilic substitution) .
2-(Acetylamino)-4-nitrobenzoic Acid (CAS 951-97-3)
- Structure: Acetylamino group at the 2-position and nitro group at the 4-position.
- Key Differences: The acetylamino group introduces hydrogen-bonding capacity, contrasting with the hydrophobic 3-methylphenyl group in the target compound.
- Reactivity: The electron-withdrawing acetylamino group may enhance acidity (pKa ~1.5–2.5) compared to the target compound, where the methylphenyl group could slightly offset the nitro group’s electron-withdrawing effect .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (log10 in ethanol) | Key Substituent Effects |
|---|---|---|---|---|
| 2-(3-Methylphenyl)-4-nitrobenzoic acid | ~257.25 | Not reported | Estimated low (hydrophobic substituent) | Steric hindrance, reduced solubility |
| 4-Nitrobenzoic acid | 167.12 | 242–244 | −1.02 | High polarity, moderate reactivity |
| 3-Methyl-4-nitrobenzoic acid | 181.15 | 216–219 | Not reported | Increased melting point, steric effects |
| 2-(Acetylamino)-4-nitrobenzoic acid | 224.17 | Not reported | Moderate (H-bonding) | Enhanced acidity, H-bonding capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
